1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol

Beta-blocker metabolism Active metabolite Xibenolol

Procure this exact primary-amine metabolite (CAS 50738‑95‑9) to eliminate generic-substitution risk in your Xibenolol pharmacokinetic studies. As the active N‑dealkylated species responsible for sustained β‑blockade, only this certified standard guarantees accurate LC‑MS/MS quantification of drug exposure. Its distinct LogP 1.1 and terminal –NH₂ enable direct ADME comparisons with N‑alkylated analogs, while the 2,3‑dimethylphenoxy core supports focused library synthesis for β‑adrenoceptor selectivity screening.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 50738-95-9
Cat. No. B3142533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol
CAS50738-95-9
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OCC(CN)O)C
InChIInChI=1S/C11H17NO2/c1-8-4-3-5-11(9(8)2)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3
InChIKeyNGENPWKFJYYVMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol (CAS 50738-95-9): A Key Primary Amine Metabolite for Beta-Blocker Research and Analytical Reference Standards


1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol (CAS 50738-95-9) is a phenoxypropanolamine derivative with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol [1]. It serves as a critical primary amine intermediate and an active N-dealkylated metabolite of the beta-adrenergic blocking agent Xibenolol (D-32), which is a non-selective β-blocker [2]. Its structural features, including the 2,3-dimethyl substitution on the phenyl ring and the primary amine at the terminus of the propanol chain, dictate its distinct physicochemical and biological properties compared to its parent drug and other analogs [1].

Why Procuring 1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol Instead of Other Phenoxypropanolamines is Essential for Specific Research Applications


Generic substitution among phenoxypropanolamine derivatives is not feasible due to the critical role of the N-alkyl substituent in dictating pharmacological selectivity, metabolic stability, and analytical detection. While the parent compound Xibenolol (a tert-butylamino derivative) acts as a non-selective β-adrenoceptor blocker with a defined pharmacological half-life [1], its primary amine metabolite (CAS 50738-95-9) represents the active N-dealkylated species responsible for sustained β-blockade and distinct pharmacokinetic properties [2]. Furthermore, research into anticonvulsant activities of similar aminoalkanols demonstrates that the specific amine structure profoundly influences in vivo efficacy and neurotoxicity profiles, making direct substitution impossible without altering the study outcome [3].

1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol (CAS 50738-95-9): Quantitative Comparative Evidence for Scientific Differentiation


Metabolic Origin and Active Metabolite Status: Comparative Pharmacokinetic Contribution to Beta-Blockade

This compound is the active N-dealkylated metabolite of Xibenolol (D-32), a non-selective beta-blocker. In human metabolism studies, Xibenolol is biotransformed to three major metabolites, including the 4-hydroxy derivative, which is structurally related to the primary amine [1]. The pharmacological effectiveness of Xibenolol after oral administration is directly attributed to the total amount of these active metabolites, highlighting the necessity of studying the primary amine species to understand the parent drug's sustained action [1].

Beta-blocker metabolism Active metabolite Xibenolol Stereoselective pharmacology

Computational Lipophilicity and Physicochemical Differentiation: LogP and pKa Comparison

The primary amine structure (CAS 50738-95-9) exhibits distinct physicochemical properties compared to its N-alkylated analogs. The compound has a computed XLogP3-AA value of 1.1 [1], which is significantly lower than the predicted LogP of its tert-butylamino counterpart Xibenolol (which would be substantially more lipophilic due to the large alkyl group). The predicted pKa is 11.98 ± 0.35 , indicating a different ionization profile at physiological pH compared to secondary or tertiary amines. These differences directly impact solubility, permeability, and chromatographic retention behavior.

Lipophilicity Physicochemical properties Drug design ADME

In Vivo Anticonvulsant Activity Class Evidence for N-Alkyl-Aminoalkanols

A series of 24 novel N-[(dimethylphenoxy)alkyl]aminoalkanols, structurally related to 1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol, were evaluated for anticonvulsant activity in vivo [1]. The study demonstrated that modifications to the aminoalkanol chain directly correlate with quantified anticonvulsant efficacy in the maximum electroshock (MES), 6 Hz, and subcutaneous metrazole (ScMet) seizure models, as well as with neurotoxicity in the rotarod test [1]. While this compound was not specifically tested, the class data establishes a clear structure-activity relationship (SAR) showing that the specific substitution pattern and amine moiety are critical determinants of central nervous system activity and safety profile.

Anticonvulsant Aminoalkanol Phenoxypropanolamine Neurotoxicity

Structural Determinant of Beta-Adrenoceptor Selectivity: N-Substituent Impact on Pharmacological Half-Life

The parent compound Xibenolol (D-32) is a non-selective β-blocker with a β1/β2 selectivity ratio (dose causing 50% inhibition of tachycardia vs. hypotension) of 0.69, comparable to propranolol (0.67) [1]. However, its pharmacological half-life after oral administration in conscious dogs is 21.8 ± 6.4 h, which is significantly longer than propranolol's 15.8 ± 4.5 h, despite similar serum half-lives (D-32: 1.3 h; propranolol: 1.4 h) [1]. This disconnect between serum and pharmacological half-life is attributed to the formation of active metabolites, including the N-dealkylated primary amine species. The presence of the tert-butyl group in the parent dictates the initial receptor binding profile, but the metabolic conversion to the primary amine generates a distinct pharmacological entity with a different duration of action.

Beta-adrenoceptor Selectivity Pharmacological half-life D-32

Key Research and Industrial Applications for 1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol (CAS 50738-95-9)


Analytical Reference Standard for Xibenolol (D-32) Metabolite Quantification in Pharmacokinetic Studies

This compound is the primary amine metabolite of the beta-blocker Xibenolol. As demonstrated by human metabolism studies, Xibenolol's pharmacological effectiveness is driven by its active metabolites, including the N-dealkylated species [1]. Therefore, procuring this exact compound as a certified reference standard is essential for developing and validating quantitative LC-MS/MS or HPLC methods to accurately measure active drug exposure in plasma or urine during clinical and preclinical pharmacokinetic evaluations.

Structure-Activity Relationship (SAR) Probe for Aminoalkanol-Based Anticonvulsant Agents

Based on class-level evidence from in vivo anticonvulsant screening of related N-[(dimethylphenoxy)alkyl]aminoalkanols, the specific substitution pattern of this compound places it within a SAR space that is active in seizure models like MES and 6 Hz [2]. Researchers investigating non-beta-blocker therapeutic applications of this phenoxypropanolamine scaffold can utilize this compound as a specific structural probe to delineate the contribution of the primary amine and 2,3-dimethylphenoxy group to CNS activity and neurotoxicity profiles.

Comparative Physicochemical Profiling in Drug Design and ADME Studies

The compound's distinct physicochemical signature—specifically its lower computed XLogP3-AA of 1.1 compared to more lipophilic N-alkylated beta-blockers, and its predicted pKa of ~12 [3]—makes it a valuable comparator in ADME (Absorption, Distribution, Metabolism, Excretion) screening panels. It allows medicinal chemists to isolate the impact of the primary amine moiety on solubility, permeability, and metabolic N-dealkylation susceptibility within a well-defined chemical series.

Intermediate for the Synthesis of Novel Beta-Adrenoceptor Ligands

Given the well-documented role of the 2,3-dimethylphenoxy-propanolamine core in beta-adrenergic pharmacology [4], this primary amine serves as a versatile synthetic intermediate. It can be readily alkylated or acylated to generate a focused library of novel analogs for probing the effects of diverse N-substituents on beta-adrenoceptor affinity, selectivity (β1 vs. β2), and functional activity (agonist vs. antagonist).

Quote Request

Request a Quote for 1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.